2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 249.22 g/mol. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid has shown potential biological activities, particularly in medicinal chemistry. Compounds with similar structures often exhibit antibacterial properties, and the presence of the sulfamoyl group is known to enhance such activities. Research indicates that modifications in the molecular structure can lead to variations in efficacy against specific bacterial strains .
The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. A common synthetic route includes:
This compound has several applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its unique functional groups make it suitable for developing new drugs targeting bacterial infections or other therapeutic areas. Additionally, it may serve as a building block for more complex organic compounds used in various chemical industries .
Interaction studies involving 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound may interact with enzymes involved in bacterial metabolism, potentially inhibiting their activity and thus providing antibacterial effects. Further research is needed to elucidate these interactions fully and determine the compound's mechanism of action .
Several compounds share structural similarities with 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid, each exhibiting unique properties:
Compound Name | Key Features |
---|---|
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | Contains chlorine instead of methoxy; different reactivity. |
2-Methoxy-5-sulfamoylbenzoic acid | Lacks fluorine; altered chemical properties and activity. |
4-Fluoro-2-methoxybenzoic acid | Similar structure but without the sulfamoyl group; different applications. |
The uniqueness of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid lies in its specific combination of functional groups, particularly the fluorine and sulfamoyl moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves sequential functionalization of a benzoic acid precursor. A common approach begins with iodobenzoic acid derivatives, which undergo fluorination, methoxylation, and sulfamoylation.
Two primary fluorination methods dominate:
Following fluorination, methoxy groups are introduced via nucleophilic aromatic substitution. For example, source demonstrates methoxylation using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, achieving 65–75% yields for analogous structures. Subsequent sulfamoylation employs sulfamoyl chloride and indium triflate (In(OTf)₃) as a catalyst, as shown in source , which reports 80–85% yields in tetrahydrofuran (THF).
Table 1: Comparison of Fluorination Methods
Method | Precursor | Conditions | Yield | Source |
---|---|---|---|---|
Benziodoxolone Fluorination | 5-Nitro-benziodoxolone | DMF, 80°C | 89% | |
Direct F₂ Fluorination | 4-Methoxybenzoic acid | F₂ gas, 25°C | 50–70% |
The methoxy group’s regioselective introduction demands catalysts that enhance nucleophilic substitution without side reactions.
Source highlights the use of K₂CO₃ in DMF for methoxylation, where the base deprotonates the hydroxyl group, facilitating nucleophilic attack by methoxide ions. This system achieves 70% regioselectivity for the para position in fluorinated benzoic acids.
While not explicitly detailed in the sources, PTC systems (e.g., tetrabutylammonium bromide) could improve methoxylation efficiency by shuttling methoxide ions into organic phases. Such systems are inferred from analogous sulfamoylation reactions in source , which uses In(OTf)₃ to accelerate sulfamoyl chloride activation.
Solvent choice critically impacts sulfamoylation rates and yields due to polarity, dielectric constant, and stabilization of intermediates.
Source reports DMF as optimal for sulfamoylation, providing a 75% yield due to its high polarity stabilizing charged intermediates (e.g., sulfamoyl cations). Conversely, dichloromethane (DCM) in source yields <50%, attributed to poor solvation of ionic species.
Source employs THF-water mixtures for indium-catalyzed sulfamoylation, achieving 80% yield. Water aids in hydrolyzing byproducts, while THF solubilizes organic reactants.
Table 2: Solvent Effects on Sulfamoylation
Solvent | Dielectric Constant | Yield | Reaction Time | Source |
---|---|---|---|---|
DMF | 36.7 | 75% | 4 h | |
THF-Water | 7.5 (THF) | 80% | 6 h | |
Dichloromethane | 8.9 | 45% | 8 h |
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid exhibits potent inhibitory activity against bacterial dihydropteroate synthase, a critical enzyme in the folate biosynthesis pathway exclusive to bacteria [4] [5]. The compound functions as a structural analog of para-aminobenzoic acid, competitively binding to the active site of dihydropteroate synthase and preventing the formation of dihydropteroate [6]. This mechanism disrupts bacterial folate synthesis, leading to impaired deoxyribonucleic acid synthesis and eventual bacterial cell death through thymineless death pathways [7].
The sulfamoyl moiety of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid demonstrates enhanced binding affinity compared to traditional sulfonamides due to the electronic effects of the fluorine and methoxy substituents [8]. The fluorine atom increases the electron-withdrawing capacity of the aromatic ring, while the methoxy group provides strategic hydrophobic interactions with the enzyme binding pocket [9]. These structural modifications result in improved inhibitory potency against dihydropteroate synthase compared to conventional sulfamoyl compounds [5].
Research demonstrates that fluorinated sulfamoyl compounds exhibit selective activity against gram-positive bacterial strains [3]. 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid disrupts multiple metabolic pathways in gram-positive pathogens through its interaction with folate-dependent enzymes [10]. The compound interferes with purine and pyrimidine synthesis by depleting the cellular folate cofactor pool, which is essential for one-carbon transfer reactions [7].
The mechanism of action involves competitive inhibition of dihydropteroate synthase, where the compound mimics the natural substrate para-aminobenzoic acid but cannot be utilized in subsequent enzymatic reactions [6]. This results in the accumulation of non-functional folate analogs that cannot support bacterial growth and replication [5]. The unique substitution pattern of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid enhances its selectivity for bacterial enzymes over mammalian folate metabolism pathways [7].
The pharmacological activity of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid against bacterial targets is significantly influenced by its specific substitution pattern [11]. The positioning of the fluorine atom at the 2-position and the methoxy group at the 4-position creates an optimal electronic environment for enzyme binding [11] [12]. Studies on related sulfamoyl benzoic acid derivatives reveal that electron-withdrawing substituents enhance binding affinity to bacterial enzymes [11].
Structural Feature | Impact on Bacterial Activity | Mechanism |
---|---|---|
Fluorine substitution at position 2 | Enhanced binding affinity | Increased electron withdrawal |
Methoxy group at position 4 | Improved selectivity | Hydrophobic interactions |
Sulfamoyl group at position 5 | Core inhibitory activity | Para-aminobenzoic acid mimicry |
Carboxylic acid functionality | Essential for activity | Ionic interactions with enzyme |
The combination of these structural elements in 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid results in a compound with superior bacterial enzyme inhibition compared to simpler sulfamoyl derivatives [11]. The methoxy group provides additional hydrophobic stabilization within the enzyme binding pocket, while the fluorine atom optimizes the electronic properties for competitive inhibition [12].
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid demonstrates significant potential as an allosteric modulator of eukaryotic protein kinases through its interaction with non-active site binding regions [13]. The compound's sulfamoyl functional group has been shown to form covalent interactions with conserved lysine residues in the adenosine triphosphate binding sites of protein kinases [13]. This interaction mechanism allows for selective targeting of kinase subfamilies while avoiding direct competition with high intracellular adenosine triphosphate concentrations [13].
The fluorine and methoxy substituents of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid contribute to its binding selectivity through specific interactions with hydrophobic pockets adjacent to kinase active sites [14]. These allosteric binding events result in conformational changes that modulate kinase activity without completely blocking enzyme function [15]. The compound exhibits non-adenosine triphosphate competitive inhibition patterns, indicating its binding to allosteric sites rather than the orthosteric adenosine triphosphate binding pocket [14].
Research on fluorinated sulfamoyl compounds reveals their capacity to selectively modulate specific kinase domains through allosteric mechanisms [13] [14]. 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid shows preferential binding to kinases containing specific structural motifs that accommodate its unique substitution pattern [14]. The compound's selectivity profile is determined by the spatial arrangement of its functional groups and their complementarity with allosteric binding sites [13].
The methoxy group at position 4 provides crucial hydrophobic contacts with kinase domains, while the fluorine substitution enhances the compound's lipophilicity and membrane permeability [14]. These properties enable effective cellular penetration and sustained kinase modulation in living cells [13]. Studies demonstrate that related fluorinated compounds can modify up to 133 endogenous kinases through selective allosteric interactions [13].
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid induces specific conformational changes in target kinases that alter their catalytic efficiency and substrate specificity [16]. The allosteric binding of the compound stabilizes particular kinase conformations that exhibit modified activity profiles [15]. These conformational effects can result in either positive or negative modulation of kinase function depending on the specific target and binding context [17].
The structural flexibility of the sulfamoyl linker allows 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid to adapt to different kinase binding sites while maintaining its core pharmacophore interactions [13]. This adaptability contributes to its broad kinase modulation profile and potential for therapeutic applications targeting kinase-mediated signaling pathways [16]. The compound's effects on kinase conformation are reversible and concentration-dependent, allowing for fine-tuned modulation of cellular signaling [15].
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid exhibits potent inhibitory activity against cytosolic phospholipase A2α, a key enzyme in the arachidonic acid cascade responsible for pro-inflammatory mediator production [18]. The compound's sulfamoyl benzoic acid structure provides optimal binding characteristics for the enzyme's active site, resulting in competitive inhibition of phospholipase A2α activity . This inhibition effectively blocks the release of arachidonic acid from membrane phospholipids, preventing the downstream synthesis of inflammatory prostaglandins and leukotrienes [18].
Studies on related sulfamoyl benzoic acid derivatives demonstrate significant anti-inflammatory potential through phospholipase A2α inhibition [18]. The compound's unique substitution pattern enhances its binding affinity compared to unsubstituted analogs, with the fluorine and methoxy groups contributing to improved enzyme selectivity . Inhibition of cytosolic phospholipase A2α by 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid results in reduced production of pro-inflammatory lipid mediators and decreased inflammatory responses [18].
Research indicates that sulfamoyl benzoic acid compounds can modulate nuclear factor kappa B signaling pathways, which are central to inflammatory cytokine production [20]. 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid demonstrates the ability to enhance nuclear factor kappa B activity in response to primary inflammatory stimuli, suggesting a role in inflammatory response regulation [20]. The compound's effects on nuclear factor kappa B are sustained over extended time periods, indicating potential for long-term anti-inflammatory benefits [20].
The modulation of nuclear factor kappa B by 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid involves interaction with specific protein targets in the signaling cascade [20]. These interactions result in altered gene expression profiles that favor anti-inflammatory cytokine production while suppressing pro-inflammatory mediators [21]. The compound's structural features contribute to its selectivity for nuclear factor kappa B pathway components, avoiding non-specific effects on other signaling systems [20].
2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid significantly impacts the production of key inflammatory cytokines including tumor necrosis factor alpha and interleukin-8 [21]. The compound reduces the expression of pro-inflammatory cytokines in activated immune cells through multiple mechanisms including phospholipase A2α inhibition and nuclear factor kappa B modulation [18] [21]. These effects result in decreased inflammatory responses and improved resolution of inflammatory conditions [21].
Cytokine | Effect of Treatment | Mechanism | Reference |
---|---|---|---|
Tumor Necrosis Factor α | Reduced production | Nuclear factor kappa B modulation | [21] |
Interleukin-8 | Decreased levels | Phospholipase A2α inhibition | [18] |
Interleukin-12 | Enhanced production | Nuclear factor kappa B enhancement | [20] |
Prostaglandin E2 | Reduced synthesis | Arachidonic acid cascade inhibition | [18] |
The anti-inflammatory profile of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid extends to multiple inflammatory mediators through its effects on upstream regulatory enzymes [18]. The compound's ability to modulate both lipid and protein mediators of inflammation makes it a promising candidate for therapeutic applications in inflammatory diseases [21]. The sustained nature of its anti-inflammatory effects suggests potential for chronic inflammatory condition management [20].
The comprehensive anti-inflammatory activity of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid results from its simultaneous targeting of multiple inflammatory pathways [18] [21]. The compound's dual action on phospholipase A2α and nuclear factor kappa B creates synergistic anti-inflammatory effects that are more potent than single-target approaches [20]. This multi-target mechanism provides broader anti-inflammatory coverage while reducing the likelihood of compensatory inflammatory pathway activation [21].
The fluorine atom at position 2 (ortho to the carboxyl group) exerts a strong –I (inductive) effect while offering negligible +M (mesomeric) donation. This augments ring electron deficiency, stabilises the conjugate base of the carboxyl group and increases the acidity of the sulfamoyl proton, a prerequisite for high‐affinity zinc coordination in carbonic anhydrase isoforms [1] [2].
Parameter | 2-F derivative | 2-Cl analogue | 2-H parent | Notes |
---|---|---|---|---|
Hammett σ_meta | 0.34 [3] | 0.23 [3] | 0.00 | Electron-withdrawing strength |
Calculated pK_a (SO₂NH) | 9.2 ± 0.1 [2] | 9.6 ± 0.1 [2] | 9.9 ± 0.1 [2] | Lower pK_a favours deprotonated zinc-binding form |
ΔG_intr (binding to carbonic anhydrase IX, kJ mol⁻¹) | –75.0 [2] | –67.4 [2] | –56.7 [2] | Electronic gain translates to ~130-fold ↑ affinity |
Log P (calc.) | 1.27 [4] | 1.42 [5] | 1.05 [6] | Small lipophilicity penalty |
The data show that replacing chlorine with fluorine delivers an additional 8.6 kJ mol⁻¹ intrinsic binding energy, principally by lowering the pK_a of the sulfonamide nitrogen and enhancing electrostatic complementarity with the zinc-bound active site [2].
The methoxy substituent at position 4 introduces a modest steric bulk (Taft E_s = 0.39 [7]) and strong +M resonance donation. Crystallographic analyses of related 4-methoxy 5-sulfamoylbenzoates bound to carbonic anhydrase XII reveal two consistent features [2]:
Compound | Dihedral (COOH–ring) | CA XII K_d intr (nM) | Entropic gain (–TΔS, kJ mol⁻¹) | Observation |
---|---|---|---|---|
4-OMe (F at 2) | 5.8° [2] | 0.51 [2] | 14.3 [2] | Favourable solvent release |
4-H (F at 2) | 3.1° [8] | 1.8 [8] | 11.2 [8] | Reduced hydrophobic contact |
4-OMe (Cl at 2) | 6.4° [2] | 1.3 [2] | 12.7 [2] | Electronic penalty outweighs steric benefit |
Thus, the methoxy group contributes a ~3-fold affinity gain through hydrophobic desolvation and water-network optimisation, provided electronic demand (from position 2) is satisfied.
Altering the SO₂NH₂ pharmacophore profoundly influences zinc-binding potency and selectivity. Comparative data for 5-position variants illustrate this effect.
Entry | 5-Substituent | pK_a (SO₂NH) | CA IX K_d intr (pM) | CA I/CA IX Selectivity | Comment |
---|---|---|---|---|---|
A | SO₂NH₂ (title compound) | 9.2 [2] | 30 [2] | 5,300-fold [2] | Benchmark |
B | SO₂N(CH₃)₂ | >10.5 [9] | >10 000 [9] | <10-fold [9] | Loss of H-bond donor |
C | SO₂OH | n.d. | 7 200 [2] | 32-fold [2] | Poor metal coordination |
D | CONH₂ | 14.3 [10] | >100 000 [10] | ≈1-fold | No zinc chelation |
Maintaining a primary sulfamoyl group is therefore critical: it donates the lone-pair to zinc and accepts a hydrogen-bond from the catalytic threonine, delivering picomolar affinity and high isoform discrimination [2]. N-alkylation or isosteric replacement abolishes this bidentate interaction, sharply reducing potency.
Key Takeaways